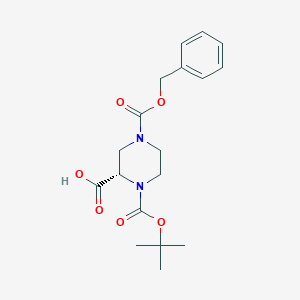

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid

Description

The exact mass of the compound (S)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREPAMKILVVDSP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426684 | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-03-8 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethyl) (2S)-1,2,4-piperazinetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138775-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138775-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid properties

An In-depth Technical Guide to (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid piperazine core, which is a prevalent scaffold in modern pharmaceuticals, is strategically functionalized with orthogonal protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—making it an exceptionally versatile intermediate for the synthesis of complex, stereochemically defined molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identifiers and Physicochemical Properties

The precise arrangement of protecting groups and the stereochemistry at the C-2 position are critical to the utility of this compound. The strategic placement of the Boc and Cbz groups allows for selective chemical manipulation at the piperazine core, enabling the construction of intricate molecular architectures.[1]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-4-[(benzyloxy)carbonyl]piperazine-2-carboxylic acid | - |

| Synonyms | (S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID, (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid | [3] |

| CAS Number | 150407-69-5 | [3] |

| Molecular Formula | C₁₈H₂₄N₂O₆ | [1][4] |

| Molecular Weight | 364.39 g/mol | [1][4] |

| Appearance | White solid | [3] |

| Purity | Typically ≥95% | [1] |

Molecular Structure and Strategic Design

The synthetic value of this compound stems directly from its unique structural features: a chiral piperazine core and an orthogonal protection scheme.

The Piperazine Core and Chirality

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold is a cornerstone in medicinal chemistry, found in numerous marketed drugs, including antipsychotics and antidepressants.[2] The carboxylic acid functionality at the C-2 position introduces a stereogenic center, making the (S)-enantiomer a valuable precursor for developing stereochemically pure active pharmaceutical ingredients (APIs).[2]

Orthogonal Protecting Groups: Boc and Cbz

The key to this molecule's utility is the strategic protection of both nitrogen atoms with groups that can be removed under different conditions—a concept known as orthogonal protection.[1][2]

-

N-1 Boc Group : The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2]

-

N-4 Cbz Group : The benzyloxycarbonyl (Cbz or Z) group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[1]

This orthogonality allows chemists to selectively deprotect and functionalize either nitrogen atom, providing precise control over multi-step synthetic sequences.[1]

Sources

An In-Depth Technical Guide to N-Boc-N'-Cbz-piperazine-2-carboxylic acid: A Cornerstone for Asymmetric Synthesis in Drug Discovery

Introduction: The Strategic Importance of Orthogonally Protected Piperazines

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in blockbuster drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[1] However, the symmetrical nature of the piperazine core presents a formidable challenge to synthetic chemists: how to selectively functionalize its two nitrogen atoms to build complex, three-dimensional molecules.

This guide delves into the chemistry and application of a key building block designed to overcome this challenge: 1-Boc-4-Cbz-piperazine-2-carboxylic acid . This molecule is a quintessential example of an orthogonally protected, chiral amino acid analogue. The strategic placement of a tert-butoxycarbonyl (Boc) group on one nitrogen and a benzyloxycarbonyl (Cbz or Z) group on the other allows for their selective removal under distinct chemical conditions. This orthogonal protection scheme is the cornerstone of its utility, granting chemists precise control over the synthetic pathway for constructing complex drug candidates, including protease inhibitors and various receptor modulators.[2]

This document provides a comprehensive overview of its physicochemical properties, explains the rationale behind its synthetic strategy, offers a detailed experimental protocol for its preparation, and discusses its critical role in the field of drug development.

Physicochemical Properties and Core Data

The precise characterization of a synthetic building block is fundamental to its effective use. All quantitative data for 1-Boc-4-Cbz-piperazine-2-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 364.39 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₈H₂₄N₂O₆ | [3][4][5][6] |

| CAS Number | 149057-19-2 | [3][4] |

| Appearance | White to off-white powder or crystalline solid | N/A |

| Predicted Boiling Point | 518.9 ± 50.0 °C | [5][7] |

| Predicted Density | 1.272 g/cm³ | [5][7] |

| Predicted pKa | 3.69 ± 0.20 | [5] |

The Rationale of Orthogonal Protection: A Gateway to Complexity

The synthetic power of 1-Boc-4-Cbz-piperazine-2-carboxylic acid lies in the differential lability of its two nitrogen-protecting groups. This concept, known as orthogonal protection, is a fundamental strategy in modern organic synthesis.

-

The Boc Group: The tert-butoxycarbonyl group is acid-labile. It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving the Cbz group and other acid-stable functionalities intact.

-

The Cbz Group: The benzyloxycarbonyl group is stable to the acidic and basic conditions commonly used in peptide synthesis. However, it is selectively removed by catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst, H₂/Pd-C).

This orthogonality allows for a stepwise and controlled elaboration of the molecule. For instance, the carboxylic acid can first be coupled with an amine. Subsequently, the Boc group can be removed to expose the N1 nitrogen for another reaction, and finally, the Cbz group can be cleaved to allow functionalization at N4. This systematic approach is critical for building libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Workflow: A Validated Protocol

The following is a representative, step-by-step methodology for the synthesis of 1-Boc-4-Cbz-piperazine-2-carboxylic acid, logically constructed from established principles of piperazine chemistry. The synthesis begins with commercially available piperazine-2-carboxylic acid dihydrochloride and proceeds through a sequential, one-pot protection strategy.

Diagram of the Synthetic Pathway

Caption: Synthetic workflow for 1-Boc-4-Cbz-piperazine-2-carboxylic acid.

Experimental Protocol

Materials:

-

(S)-Piperazine-2-carboxylic acid dihydrochloride

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Ethyl Acetate (EtOAc)

-

1N Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Initial Setup and Boc Protection:

-

To a slurry of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at room temperature. Stir until a clear solution is obtained.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise over 20 minutes.

-

Stir the reaction mixture overnight at a slightly elevated temperature (e.g., 50°C) to ensure complete formation of the mono-Boc protected intermediate.[1] The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cbz Protection (One-Pot):

-

After confirming the formation of the intermediate, cool the reaction mixture to 0°C in an ice bath.

-

Add an aqueous solution of sodium carbonate to adjust the pH to ~9-10. This deprotonates the second nitrogen, preparing it for acylation.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Vigorous stirring is essential during this addition to facilitate the reaction in the biphasic system.

-

Allow the reaction to warm to room temperature and stir for an additional 4-5 hours until TLC analysis indicates the consumption of the intermediate.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and adjust the pH to ~2-3 using 1N HCl. This step protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Sequential Addition: The dihydrochloride salt of the starting material is used to improve stability and handling. Triethylamine is added first to neutralize the HCl salts, liberating the free amine for reaction. The Boc group is introduced first as it is generally less reactive and allows for more controlled mono-protection.

-

Schotten-Baumann Conditions: The addition of Cbz-Cl under basic aqueous conditions (the Schotten-Baumann reaction) is a classic and highly effective method for N-acylation, which proceeds rapidly and generally in high yield.

-

Acidic Work-up: The final product contains a free carboxylic acid. Acidifying the aqueous layer during work-up ensures this functional group is in its neutral (protonated) form, which is significantly more soluble in organic solvents like ethyl acetate, thus enabling efficient extraction and high recovery.

Conclusion: An Indispensable Tool for Modern Drug Discovery

1-Boc-4-Cbz-piperazine-2-carboxylic acid is more than just a chemical intermediate; it is a powerful tool that embodies the principles of strategic and efficient molecular design. Its embedded orthogonality provides chemists with the synthetic flexibility required to systematically explore chemical space and optimize molecular properties. As the demand for more complex and stereochemically defined drug candidates continues to grow, the importance of meticulously designed building blocks like this will only increase, solidifying their role as cornerstones in the foundation of pharmaceutical innovation.

References

-

PubChem. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. PIPERAZINE-2-CARBOXYLIC ACID, N1-BOC PROTECTED, N4-CBZ PROTECTED. Available from: [Link]

-

Protheragen. 4-Boc-piperazine-2-carboxylic acid. Available from: [Link]

-

Shenzhen Reagent Biotechnology Co.,Ltd. CAS:149057-19-2|N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID. Available from: [Link]

-

PubChem. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (S)-4-N-Boc-piperazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chemdad. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID. Available from: [Link]

- Google Patents. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.

Sources

- 1. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. Synthesis of enantiomerically pure orthogonally protected monosubstituted piperazines as intermediates for library production [morressier.com]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Critical Role of a Chiral Building Block

An In-Depth Technical Guide to the Solubility of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid

(S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid is a strategically protected, chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid piperazine core, combined with orthogonal tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, allows for precise, sequential chemical modifications, making it an important intermediate in the synthesis of complex pharmaceutical compounds, particularly those targeting neurological disorders.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of its practical application. Solubility dictates the choice of reaction solvents, influences reaction kinetics, governs the efficiency of purification processes like crystallization and chromatography, and is a critical parameter in the early stages of drug formulation. This guide provides a detailed analysis of the physicochemical properties that govern the solubility of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid, offering both theoretical insights and practical methodologies for its determination.

Section 1: Physicochemical and Structural Analysis

The solubility behavior of a molecule is intrinsically linked to its structure. (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid possesses distinct functional groups that contribute to its overall physicochemical profile.

Core Molecular Features:

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms, providing a rigid scaffold.

-

Carboxylic Acid (-COOH): An acidic functional group that can donate a proton, enabling pH-dependent solubility.[1]

-

Boc and Cbz Protecting Groups: These are large, nonpolar groups that protect the piperazine nitrogens.[1] Their hydrophobic nature significantly impacts the molecule's interaction with various solvents.[1]

The presence of the bulky and hydrophobic Boc and benzyl (from Cbz) groups renders the molecule relatively nonpolar, leading to low solubility in aqueous solutions.[1] Conversely, these groups enhance its solubility in various organic solvents. The carboxylic acid moiety introduces a polar, acidic site, which is the key to manipulating its solubility through pH adjustment.

Caption: Key molecular regions influencing the compound's solubility profile.

Section 2: Comprehensive Solubility Profile

Based on its structure and empirical data from analogous compounds, the solubility of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid can be summarized as follows.

Table 1: Physicochemical Properties and Solubility Summary

| Property | Value / Description |

| Molecular Formula | C₁₈H₂₄N₂O₆ |

| Molecular Weight | 364.4 g/mol [2] |

| Appearance | Typically a white to off-white solid or crystalline powder.[3] |

| Aqueous Solubility | Insoluble or very low in neutral water due to hydrophobic protecting groups.[1][3] |

| Organic Solubility | Good solubility in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol, and Ethanol.[1][3][4] |

| Alkaline Solubility | Soluble in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) via salt formation.[5][6] The carboxylic acid reacts to form a water-soluble carboxylate salt.[6] |

Section 3: Key Factors Modulating Solubility

The Dominant Effect of pH

The most significant factor influencing the aqueous solubility of this compound is pH. The carboxylic acid group (pKa typically ~4-5) is protonated at acidic pH, rendering the molecule neutral and water-insoluble. As the pH increases above the pKa, the carboxylic acid is deprotonated to form the corresponding carboxylate anion. This ionization introduces a formal charge, dramatically increasing the molecule's polarity and its solubility in water.

This principle is fundamental in both reaction workups and purification. For instance, the compound can be extracted from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind. Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, causing the pure compound to precipitate out of the solution.[6]

Solvent Selection

The principle of "like dissolves like" is paramount. The molecule's mixed character—large nonpolar regions (Boc, Cbz) and a polar, hydrogen-bonding capable group (carboxylic acid)—explains its solubility profile.

-

Polar Aprotic Solvents (DMF, THF): These solvents can interact favorably with both the polar and nonpolar parts of the molecule, making them excellent choices.[1][3]

-

Chlorinated Solvents (DCM): Effective at dissolving the compound due to interactions with its large, relatively nonpolar structure.[1][3]

-

Alcohols (Methanol, Ethanol): These protic solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid portion.[4]

Temperature

Section 4: Experimental Protocols for Solubility Assessment

A systematic approach is required to accurately determine solubility. The following protocols provide a framework for both qualitative and quantitative assessment.

Protocol 1: Qualitative Solubility Determination

This rapid method provides a preliminary assessment across a range of solvents.

Methodology:

-

Preparation: Aliquot approximately 5-10 mg of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid into separate small, clean test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a test solvent (e.g., Water, Methanol, Dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃).

-

Mixing: Vigorously mix each sample using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

Note on Basic Solutions: For the NaOH and NaHCO₃ tests, observe for effervescence (release of CO₂ gas), which indicates an acid-base reaction, and note if the solid dissolves post-reaction.[6][8]

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[9]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, ensuring enough solid will remain undissolved at equilibrium.

-

Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 1.0 mL) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles.[9]

-

Quantification: Dilute the clear, saturated filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL or mmol/L.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conclusion

The solubility of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid is a multifaceted property governed by its unique chemical structure. While its large hydrophobic protecting groups limit its solubility in neutral water, they confer excellent solubility in a range of common organic solvents. The presence of the carboxylic acid group is the key to its utility, allowing for dramatic, reversible modulation of its aqueous solubility through simple pH adjustments. The experimental protocols outlined in this guide provide a robust framework for researchers to assess and leverage these solubility characteristics, enabling more efficient synthesis, purification, and development of novel chemical entities.

References

-

Solubility of Things. Piperazine. [Link]

-

University of California, Irvine. Carboxylic Acid Unknowns and Titration. [Link]

-

Scribd. Solubility of Carboxylic Acids in 5% Nahco. [Link]

-

Qiyan. 1,4-Bis-Boc-piperazine-2-carboxylic acid. [Link]

-

Odinity. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (2020, January). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

-

ChemBK. PIPERAZINE-2-CARBOXYLIC ACID, N1-BOC PROTECTED, N4-CBZ PROTECTED. [Link]

-

PubChem. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. [Link]

Sources

- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 2. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 4. chembk.com [chembk.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (S)-N-1-Boc-N-4-Cbz-2-piperazine Carboxylic Acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, coupled with the orthogonal tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, makes it a versatile scaffold for the synthesis of complex, stereochemically defined molecules.[1]

Introduction

This compound, a derivative of piperazine-2-carboxylic acid, is a valuable synthetic intermediate. The strategic placement of the Boc and Cbz protecting groups on the nitrogen atoms at positions 1 and 4 respectively, allows for selective deprotection and subsequent functionalization. The Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis.[1] This orthogonal protection strategy is crucial for the controlled, stepwise synthesis of complex molecules, particularly in the realm of peptide and small molecule drug discovery.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis.

General Characteristics

At room temperature, this compound is a white solid.[2] Due to the presence of the hydrophobic benzyl and Boc groups, it exhibits relatively low solubility in water but is more soluble in organic solvents such as dichloromethane and dimethylformamide.[3] The carboxylic acid moiety imparts an acidic character to the molecule.[3]

Structural and Molecular Data

A summary of the key structural and molecular data is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄N₂O₆ | [4] |

| Molecular Weight | 364.39 g/mol | [4] |

| CAS Number | 138775-03-8, 150407-69-5 | [2][5] |

| Appearance | White solid | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following are predicted and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Boc group: A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm.

-

Cbz group: The methylene protons of the benzyl group typically appear as a singlet or multiplet between δ 5.1-5.3 ppm. The aromatic protons of the benzyl group will be found in the δ 7.2-7.4 ppm region.

-

Piperazine ring protons: The protons on the piperazine ring will exhibit complex splitting patterns in the δ 3.0-4.0 ppm range due to their diastereotopic nature.

-

Carboxylic acid proton: A broad singlet for the acidic proton is expected at δ 12-13 ppm.

¹³C NMR: The predicted chemical shifts for the carbon atoms are detailed in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Boc Quaternary (-C(CH₃)₃) | ~ 80.5 |

| Boc Carbonyl (-OC=O) | ~ 155.0 |

| Cbz Methylene (-CH₂-) | ~ 67.5 |

| Cbz Phenyl (-C₆H₅) | 127.0 - 129.0 |

| Cbz Phenyl (ipso-C) | ~ 136.0 |

| Cbz Carbonyl (-OC=O) | ~ 156.0 |

| Piperazine C2 | ~ 55.0 |

| Piperazine C3, C5, C6 | 40.0 - 50.0 |

| Carboxylic Acid (-COOH) | ~ 173.0 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of this compound.

-

[M+H]⁺: The protonated molecular ion is expected at an m/z of approximately 365.17.

-

[M+Na]⁺: The sodium adduct may be observed at an m/z of around 387.15.

Synthesis Protocol

The synthesis of this compound typically starts from (S)-piperazine-2-carboxylic acid and involves the sequential protection of the two nitrogen atoms.

Materials

-

(S)-1-tert-butyl piperazine-1,3-dicarboxylate

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Benzyl chloroformate (CbzCl)

-

Petroleum ether

-

Ethyl acetate

Step-by-Step Procedure

-

Dissolve 1-tert-butyl piperazine-1,3-dicarboxylate (1.0 eq.) in dichloromethane.[2]

-

Sequentially add triethylamine (3.0 eq.) and benzyl chloroformate (3.0 eq.) to the solution.[2]

-

Stir the reaction mixture at room temperature for 4 hours.[2]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[2]

-

Purify the resulting residue by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 5:1 ratio).[2]

-

The final product, (S)-1-((benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is obtained as a white solid.[2]

Caption: Synthetic workflow for this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Hazard Identification

This compound is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling.

Conclusion

This compound is a key chiral building block with well-defined physicochemical properties that make it a valuable tool in synthetic organic chemistry. Its orthogonal protecting groups allow for selective and controlled modifications, which is highly desirable in the development of new pharmaceutical agents. The information and protocols provided in this guide are intended to support researchers in the safe and effective use of this versatile compound.

References

-

Bowers Lab, University of North Carolina. Piperazic Acid Synthesis. Available at: [Link]

-

PubChem. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Tert-butoxy_carbonyl-piperazine-2-carboxylic-acid]([Link]

-

PubChem. (2S)-1-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Available at: [Link]

-

PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

Sources

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Power of a Six-Membered Ring

In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—scaffolds that appear with remarkable frequency in the architecture of successful therapeutic agents. Among these, the simple, six-membered saturated heterocycle, piperazine, holds a position of particular distinction.[1][2] Its unassuming structure, composed of four carbon and two nitrogen atoms in a 1,4-relationship, belies a profound versatility that has been instrumental in the development of a multitude of blockbuster drugs.[3][4] This guide, intended for the discerning eye of the drug discovery professional, will dissect the multifaceted role of the piperazine scaffold, exploring its fundamental physicochemical properties, its impact on pharmacokinetic and pharmacodynamic profiles, and its application across a diverse range of therapeutic areas. We will delve into the causality behind its widespread use, offering not just a catalogue of its successes, but a deeper understanding of why this scaffold continues to be a cornerstone of modern drug design.

I. The Physicochemical Versatility of the Piperazine Moiety

The enduring prevalence of the piperazine ring in medicinal chemistry can be attributed to a unique confluence of physicochemical properties that can be finely tuned to optimize a drug candidate's behavior in a biological system.[5][6]

A. Basicity and Solubility: The Keys to Bioavailability

Structurally, piperazine is characterized by two nitrogen atoms, which confer basicity to the molecule.[7] This basicity is a critical handle for medicinal chemists. The pKa values of the two nitrogens can be modulated by the attachment of various substituents, allowing for precise control over the ionization state of the molecule at physiological pH.[8] This, in turn, has a profound impact on aqueous solubility, a crucial determinant of oral bioavailability.[6] The ability of the piperazine nitrogens to act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, further enhances interactions with aqueous environments and biological targets like receptors and enzymes.[3]

| Property | Typical Value/Characteristic | Implication in Drug Design |

| pKa1 | ~9.8 | Allows for salt formation, enhancing solubility and crystallinity. |

| pKa2 | ~5.6 | Provides a second site for protonation, influencing absorption and distribution. |

| Aqueous Solubility | High | Generally improves the pharmacokinetic profile of poorly soluble drug candidates.[8] |

| Polar Surface Area | Moderate | Contributes to a balance between solubility and membrane permeability. |

B. Conformational Flexibility and Rigidity: A Balancing Act

The piperazine ring typically adopts a chair conformation, which can undergo ring flipping.[1] This inherent flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to its biological target. However, in some cases, conformational rigidity is desirable to reduce the entropic penalty of binding and improve selectivity. This can be achieved by incorporating the piperazine ring into more complex, polycyclic structures.[1][2]

II. The Piperazine Scaffold as a Modulator of Pharmacokinetics (ADME)

A primary driver for the incorporation of the piperazine moiety into drug candidates is its ability to favorably modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]

A. Enhancing Absorption and Distribution

As previously discussed, the high aqueous solubility of many piperazine-containing compounds often translates to improved dissolution and absorption from the gastrointestinal tract.[6] Furthermore, the ability of piperazine to cross biological membranes, including the blood-brain barrier, has made it a particularly valuable scaffold for central nervous system (CNS) drug discovery.[9][10]

B. Navigating the Metabolic Maze

The metabolic fate of a drug is a critical consideration in its development. The piperazine ring itself can be subject to metabolic transformations, primarily N-dealkylation and oxidation.[11] While this can sometimes lead to the formation of active metabolites, it can also be a source of metabolic instability.[8] Medicinal chemists often employ strategies such as introducing steric hindrance or electron-withdrawing groups near the nitrogen atoms to mitigate these metabolic liabilities.

C. The Rise of Bioisosteres

In instances where the metabolic instability of the piperazine ring proves challenging, the concept of bioisosteric replacement offers a powerful solution.[8][12] Bioisosteres are chemical groups with similar steric and electronic properties that can be used to replace the piperazine moiety while retaining or improving upon the desired biological activity and pharmacokinetic profile.[13][14]

| Bioisostere | Structural Feature | Potential Advantages |

| Homopiperazine | Seven-membered ring | Altered conformational properties and basicity.[8] |

| Diazaspiroalkanes | Spirocyclic structure | Increased rigidity and novel exit vectors for substitution.[8][13] |

| Diazabicycloalkanes | Bicyclic structure | Constrained conformation, potentially leading to increased selectivity.[15] |

III. Therapeutic Applications: A Showcase of Versatility

The piperazine scaffold is a common feature in drugs targeting a vast array of diseases, a testament to its adaptability.[16][17]

A. Central Nervous System (CNS) Disorders

The ability of many piperazine derivatives to cross the blood-brain barrier has led to their extensive use in the development of drugs for CNS disorders.[9] Arylpiperazine derivatives, in particular, have shown significant activity as antipsychotics, antidepressants, and anxiolytics, often by modulating serotonergic and dopaminergic pathways.[18][19][20]

-

Antipsychotics: Drugs like Aripiprazole and Clozapine utilize the piperazine moiety to interact with dopamine and serotonin receptors.[21]

-

Antidepressants: Vortioxetine and Trazodone are examples of antidepressants where the piperazine ring is crucial for their mechanism of action.[10][18]

Caption: Arylpiperazine drugs often modulate neurotransmission by blocking reuptake transporters and interacting with postsynaptic receptors.

B. Oncology

In the realm of oncology, the piperazine scaffold is a key component of numerous targeted therapies.[22][23] It often serves as a linker connecting different pharmacophoric elements or as a core structure that interacts with the target protein.[24][25]

-

Imatinib: A landmark in cancer therapy, Imatinib, used to treat chronic myeloid leukemia, features a piperazine ring that is crucial for its binding to the Abl kinase domain.[21]

-

Olaparib: This PARP inhibitor, used in the treatment of certain types of cancer, initially contained a piperazine ring, which was later replaced by a spirodiamine bioisostere to improve its properties.[13][14]

C. Infectious Diseases

The piperazine motif is also prevalent in a variety of anti-infective agents.[16]

-

Antiviral Agents: Several antiviral drugs, including those targeting HIV and rhinoviruses, incorporate the piperazine scaffold.[26][27][28]

-

Antibacterial and Antifungal Agents: The piperazine ring can be found in antibiotics like Ciprofloxacin and antifungals such as Itraconazole.[4]

IV. Synthesis and Functionalization: Building with Piperazine

The synthetic accessibility of piperazine and its derivatives is a significant factor in its widespread use.[3] A variety of synthetic routes are available for the preparation of the piperazine core and its subsequent functionalization.

A. General Synthetic Strategies

The piperazine ring can be synthesized through several methods, including the reaction of 1,2-dichloroethane with ammonia or the cyclization of ethanolamines.[7]

B. Functionalization of the Piperazine Core

The two nitrogen atoms of the piperazine ring provide convenient handles for derivatization. N-alkylation, N-arylation, and acylation are common reactions used to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).[29]

Experimental Protocol: N-Arylation of Piperazine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of piperazine, a common method for synthesizing arylpiperazine derivatives.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

Piperazine (or a mono-protected piperazine)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP or Xantphos)

-

Base (e.g., NaOtBu or Cs2CO3)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), piperazine (1.2 eq), palladium catalyst (0.01-0.05 eq), ligand (0.02-0.10 eq), and base (1.4-2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-arylpiperazine.

Caption: The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylpiperazines.

V. Future Perspectives and Conclusion

The piperazine scaffold, despite its long history in medicinal chemistry, continues to be a fertile ground for innovation.[17] Advances in synthetic methodology, such as C-H functionalization, are opening up new avenues for creating novel piperazine analogs with unprecedented structural diversity.[3] Furthermore, the growing understanding of polypharmacology—the ability of a single drug to interact with multiple targets—is likely to further elevate the importance of scaffolds like piperazine that can be readily modified to fine-tune their activity across a range of biological targets.

References

-

Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

-

G. M. L. Consoli, G. Granata, C. Geraci. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. [Link]

-

Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

-

Sharma, P., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

-

Walayat, K., Mohsin, N. U. A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1712-1746. [Link]

-

A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024). Current Organic Synthesis, 21. [Link]

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharm. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]

-

de Oliveira, D. C., de Menezes, J. N. R., de Souza, M. V. N., & de Almeida, M. V. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-19. [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 775-796. [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry, 16(10), 105151. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2020). Journal of Organic Chemistry, 85(24), 15837-15865. [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2018). Molecules, 23(10), 2636. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(6), 1712-1746. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Pharmaceuticals, 16(7), 960. [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). RSC Advances, 12(43), 28249-28265. [Link]

-

An evolving role of piperazine moieties in drug design and discovery. (2014). Expert Opinion on Drug Discovery, 9(7), 735-755. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2018). Journal of Heterocyclic Chemistry, 55(10), 2329-2336. [Link]

-

Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. (2021). Journal of Molecular Structure, 1236, 130313. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 379-390. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5851. [Link]

-

Piperazine. (n.d.). chemeurope.com. [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs. (2009). Journal of Pharmacy and Pharmacology, 61(8), 1039-1046. [Link]

-

Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. (1995). Journal of Medicinal Chemistry, 38(20), 3982-3987. [Link]

-

Piperazine Summary Report (3). (2018). European Medicines Agency. [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics, 11(1), 25. [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2024). ChemMedChem. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Kumar, R. R., Sahu, B., Pathania, S., Singh, P. K., Akhtar, M. J., & Kumar, B. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878–1901. [Link]

-

Piperazine‐based antidepressants reported by Gu et al. (2021). ResearchGate. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]

-

List of Phenylpiperazine antidepressants. (n.d.). Drugs.com. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. drugs.com [drugs.com]

- 21. Piperazine [chemeurope.com]

- 22. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 24. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 25. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 27. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide on the Core Function of Boc and Cbz Protecting Groups for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Controlled Synthesis

In the precise world of organic synthesis, particularly within the realms of peptide chemistry and drug development, the ability to selectively mask and unmask reactive functional groups is not merely a convenience—it is a foundational necessity.[1] Unprotected reactive sites on a molecule can lead to a cascade of unwanted side reactions, resulting in complex mixtures that are difficult to purify and significantly reduce the yield of the desired product.[2] Protecting groups serve as temporary "masks" for these reactive functionalities, rendering them inert to specific reaction conditions while other parts of the molecule are modified.[2]

This guide provides a deep dive into two of the most historically significant and widely utilized amine protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[3] We will explore their core functions, mechanisms of action, and the strategic considerations that guide their application in complex synthetic pathways. As a Senior Application Scientist, the aim is to not only present the "what" and "how" but to elucidate the "why" behind the selection and deployment of these critical tools in the synthetic chemist's arsenal.

The Concept of Orthogonal Protection

A cornerstone of modern multi-step synthesis is the principle of orthogonal protection . This strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[4][5] For instance, one group might be labile to acid, another to base, and a third to catalytic hydrogenation.[6] This orthogonality allows for the selective deprotection and subsequent reaction of specific sites within a complex molecule, a critical capability in the stepwise assembly of peptides and other intricate molecular architectures.[4][7] The Boc and Cbz groups are a classic example of a quasi-orthogonal pair, where their differential lability to acid and hydrogenolysis allows for their selective removal.[3][8]

The tert-Butoxycarbonyl (Boc) Group: A Workhorse of Modern Synthesis

The tert-butoxycarbonyl (Boc) group is an acid-labile amine protecting group that has become indispensable in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[9] Its popularity stems from its ease of introduction, general stability to a wide range of non-acidic reagents, and clean, efficient removal under acidic conditions.[10][11]

Chemical Structure and Properties

The Boc group is a carbamate, formally a tert-butyl ester of a carbamic acid.[12] Its structure imparts a significant steric hindrance around the protected nitrogen, which can influence the reactivity of the parent molecule.

Boc Protection of Amines

The introduction of the Boc group is typically achieved by treating an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[13]

Experimental Protocol: Boc Protection of an Amine

Materials:

-

Amine substrate (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Base (e.g., triethylamine, NaOH, or NaHCO₃)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or an aqueous/organic biphasic system)

Procedure:

-

Dissolve the amine substrate in the chosen solvent.

-

Add the base to the reaction mixture.

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[10]

Boc Deprotection: Acid-Mediated Cleavage

The defining characteristic of the Boc group is its lability to strong acids, such as trifluoroacetic acid (TFA).[14] The deprotection proceeds via an acid-catalyzed elimination mechanism.

Mechanism of Boc Deprotection

The mechanism involves the following key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[15]

-

Formation of a tert-butyl cation: The protonated carbamate is unstable and cleaves to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[14][15]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to the free amine and carbon dioxide gas.[6][15]

-

Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the medium, forming the corresponding salt.[15]

It is crucial to perform this reaction in a well-ventilated area or fume hood, as the evolution of CO₂ can cause pressure buildup in a closed system.[15]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection using TFA

Materials:

-

Boc-protected amine (1.0 equivalent)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., triisopropylsilane, anisole)

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add any necessary scavengers to the solution. Scavengers are used to trap the reactive tert-butyl cation, preventing potential side reactions with sensitive amino acid residues like methionine or tryptophan.[16]

-

Cool the solution in an ice bath.

-

Slowly add a solution of TFA in DCM (typically 25-50% v/v).[17]

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.[18]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized and purified by chromatography.

The Benzyloxycarbonyl (Cbz or Z) Group: The Genesis of Controlled Peptide Synthesis

Introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl (Cbz) group was the first reliable amine protecting group, revolutionizing peptide synthesis.[19] Its key feature is its stability to a wide range of conditions, including both acidic and basic media, coupled with its selective removal by catalytic hydrogenolysis.[20]

Chemical Structure and Properties

The Cbz group is also a carbamate, specifically a benzyl ester of a carbamic acid.[21] Its aromatic nature and the benzylic C-O bond are central to its chemical behavior.

Cbz Protection of Amines

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as Schotten-Baumann conditions.[19]

Experimental Protocol: Cbz Protection of an Amine

Materials:

-

Amine substrate (1.0 equivalent)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Aqueous base (e.g., 1 M NaOH or Na₂CO₃)

-

Organic solvent (e.g., diethyl ether or DCM for workup)

Procedure:

-

Dissolve the amine in the aqueous base solution, cooling in an ice bath.

-

While vigorously stirring, add benzyl chloroformate dropwise, maintaining a low temperature.[19]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[19]

-

After the reaction is complete, perform an aqueous workup, including an acid wash to protonate the product and washes to remove impurities.

-

Extract the Cbz-protected product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the product.[22]

Cbz Deprotection: Catalytic Hydrogenolysis

The hallmark of the Cbz group is its cleavage via catalytic hydrogenolysis.[16] This exceptionally mild deprotection method proceeds at neutral pH and is compatible with many other functional groups.[20]

Mechanism of Cbz Deprotection

The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen.[23] The mechanism proceeds via the reductive cleavage of the benzylic C-O bond.

-

Adsorption: The Cbz-protected amine adsorbs onto the surface of the palladium catalyst.

-

Cleavage: Hydrogen gas (H₂) is also adsorbed onto the catalyst surface and cleaves the C-O bond of the benzyl group.

-

Product Formation: This cleavage generates toluene and the unstable carbamic acid, which, similar to the Boc deprotection pathway, rapidly decarboxylates to yield the free amine and carbon dioxide.[24]

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected amine (1.0 equivalent)

-

Palladium on carbon (Pd/C, typically 5-10 mol%)

-

Solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Hydrogen source (hydrogen gas balloon or a Parr hydrogenator)

Procedure:

-

Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere.

-

Securely attach the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[19]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The catalyst should be kept wet to prevent ignition.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[19]

Comparative Analysis: Boc vs. Cbz

The choice between Boc and Cbz is a strategic decision dictated by the overall synthetic plan, the nature of the substrate, and the presence of other functional groups.[3][20]

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |

| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (H₂/Pd/C)[1] |

| Byproducts | Isobutylene, CO₂[15] | Toluene, CO₂[24] |

| Key Advantages | - Excellent for acid-labile side-chain protection strategies (Fmoc/tBu SPPS).[8] - Deprotection is fast and efficient. - Well-suited for automated solid-phase synthesis.[1] | - Stable to both acidic and basic conditions.[20] - Deprotection is very mild and occurs at neutral pH.[20] - Ideal for solution-phase synthesis.[1] |

| Key Limitations | - Deprotection requires harsh acidic conditions that may not be suitable for acid-sensitive substrates.[20] - The reactive tert-butyl cation can cause side reactions.[16] | - Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, some sulfur-containing residues).[20][25] - The catalyst can be pyrophoric. |

| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[2][4] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[3] |

Conclusion: Strategic Implementation in Drug Development

The Boc and Cbz protecting groups are more than just historical footnotes in organic chemistry; they remain vital tools for researchers, scientists, and drug development professionals. Their distinct yet complementary properties allow for the rational design of complex synthetic routes. The Boc group's acid lability is the cornerstone of many modern solid-phase peptide synthesis strategies, while the Cbz group's robustness and mild, neutral deprotection conditions make it invaluable for solution-phase synthesis and the preparation of sensitive intermediates.[1][26]

A thorough understanding of the mechanisms, protocols, and strategic implications of using Boc and Cbz protecting groups is essential for any scientist engaged in the synthesis of novel therapeutics. The ability to expertly manipulate these foundational tools directly translates to the efficient and successful construction of the complex molecules that drive pharmaceutical innovation.

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

University of Bath. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

University of KwaZulu-Natal. (n.d.). Solid phase peptide synthesis: new resin and new protecting group. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

-

Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines | Chemistry Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

-

YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. Retrieved from [Link]

-

Coconote. (2025). Peptide Synthesis and Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

ResearchGate. (2025). Protecting Groups in Peptide Synthesis | Request PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. biosynth.com [biosynth.com]

- 9. BOC Protection and Deprotection [bzchemicals.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chempep.com [chempep.com]

- 18. Boc Deprotection - TFA [commonorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 22. beilstein-journals.org [beilstein-journals.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. total-synthesis.com [total-synthesis.com]

- 25. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Peptide synthesis - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Sourcing (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid

Introduction: The Strategic Importance of a Differentially Protected Piperazine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, chiral building blocks with precisely installed orthogonal protecting groups are invaluable assets. (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid (CAS No. 138775-03-8, and its regioisomer 150407-69-5) represents a quintessential example of such a reagent.[1][2] Its constrained piperazine core is a privileged scaffold found in numerous centrally active agents, kinase inhibitors, and other complex molecular architectures.[3][4] The true synthetic power of this molecule lies in the differential stability of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This orthogonality allows for selective deprotection and sequential functionalization at the N1 and N4 positions, providing chemists with precise control over the synthetic trajectory.[5]

This guide provides an in-depth technical framework for researchers, chemists, and procurement specialists on the sourcing, qualification, and incoming quality control (IQC) of this critical building block. We will move beyond a simple supplier list to establish a robust methodology for ensuring the chemical and stereochemical integrity of the material, which is paramount for reproducible downstream success.

Chapter 1: Critical Quality Attributes (CQAs) for this compound

Before engaging with any supplier, a thorough understanding of the molecule's Critical Quality Attributes (CQAs) is essential. These are the physicochemical properties that must be controlled to ensure the final product's safety and efficacy.

| Critical Quality Attribute (CQA) | Specification & Rationale | Primary Analytical Method |

| Identity & Structure | Conforms to the expected structure of this compound. The presence of both Boc and Cbz groups and the carboxylic acid must be confirmed. | ¹H NMR, ¹³C NMR, LC-MS |

| Chemical Purity | Typically ≥97%. Higher purity may be required for GMP applications. Impurities can include starting materials, regioisomers, or over-alkylated byproducts. | HPLC/UPLC (UV detection) |

| Enantiomeric Purity (e.e.) | ≥98% e.e. The biological activity of downstream products is often stereospecific. The presence of the (R)-enantiomer can lead to off-target effects or reduced efficacy. | Chiral HPLC/SFC |

| Regioisomeric Purity | Specification depends on the exact CAS number sourced. Must be high for the desired isomer (e.g., 1-Boc-4-Cbz vs. 1-Cbz-4-Boc). Regioisomers will have different reactivity profiles. | ¹H NMR (NOE), LC-MS/MS |

| Residual Solvents | Conforms to ICH Q3C guidelines. Solvents from purification (e.g., ethyl acetate, hexanes) can interfere with subsequent reactions. | Headspace GC-MS |

| Appearance | Typically a white to off-white solid. Color may indicate degradation or the presence of chromophoric impurities. | Visual Inspection |

Chapter 2: A Strategic Approach to Supplier Qualification

The supplier landscape for this building block ranges from large catalog companies to specialized custom synthesis labs. A multi-pronged approach is necessary to identify the right partner for your specific needs, whether for small-scale R&D or large-scale manufacturing.

Supplier Tiers:

-

Tier 1: Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific): Offer convenience, fast delivery for small quantities, and readily available documentation. Purity is generally reliable for R&D, but lot-to-lot consistency and scalability may vary.

-

Tier 2: Specialized Building Block Providers (e.g., Combi-Blocks, Enamine, PharmaBlock): Often provide a wider range of derivatives and may offer better pricing for multi-gram to kilogram quantities.[2] They are more likely to have in-depth analytical data and synthesis route information.

-

Tier 3: Custom Synthesis & Contract Manufacturing Organizations (CMOs): The preferred choice for kilogram-to-ton scale and GMP-grade material. They can provide process control documentation, impurity profiles, and ensure long-term supply chain security.

The Qualification Workflow:

A systematic process is crucial for mitigating risks associated with material quality. The following workflow outlines the key decision points in selecting a supplier.

Caption: Orthogonal deprotection pathways for the title compound.

-

Boc Group Removal: The Boc group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane at room temperature efficiently removes the Boc group, leaving the Cbz group intact. This frees the N1 position for subsequent reactions like amide coupling or alkylation. [5]* Cbz Group Removal: The Cbz group is classically removed via hydrogenolysis. Stirring the compound under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like ethanol or methanol will cleave the Cbz group, leaving the acid-sensitive Boc group untouched. This exposes the N4 nitrogen for functionalization.

By leveraging these orthogonal strategies, chemists can build complex molecules with high precision, making this reagent a cornerstone in the synthesis of piperazine-containing pharmaceuticals. [3][4]

Conclusion

Sourcing this compound is more than a transactional purchase; it is a critical first step in a complex research and development program. By establishing clear Critical Quality Attributes, implementing a rigorous supplier qualification workflow, and performing diligent incoming quality control, researchers can ensure the integrity of their starting materials. This foundation of quality is non-negotiable for achieving reproducible, reliable, and ultimately successful scientific outcomes.

References

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. MDPI. Available from: [Link]

-

A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

The Discovery and Development of Substituted Piperazine Carboxylic Acids: A Technical Guide for Researchers

Abstract